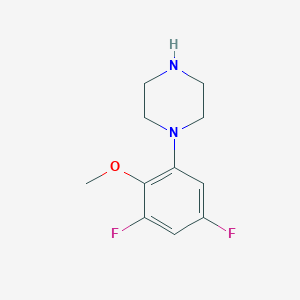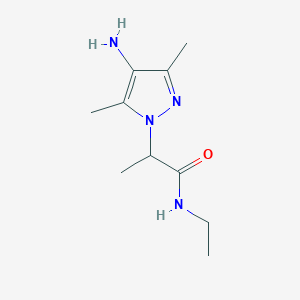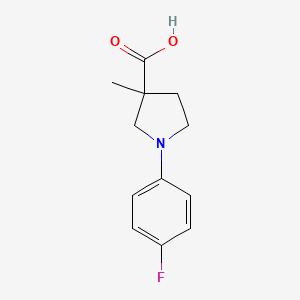
(4-(Tert-butyl)-1-methylcyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Tert-butyl)-1-methylcyclohexyl)methanamine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with a tert-butyl group at the 4-position, a methyl group at the 1-position, and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)-1-methylcyclohexyl)methanamine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions. For example, tert-butyl chloride and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction using formaldehyde and ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, and automated systems can control reaction conditions to optimize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Tert-butyl)-1-methylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position. For example, reacting with alkyl halides can yield N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., methyl iodide), strong bases (e.g., sodium hydride)
Major Products
Oxidation: Oximes, nitriles
Reduction: Secondary and tertiary amines
Substitution: N-alkylated derivatives
Applications De Recherche Scientifique
(4-(Tert-butyl)-1-methylcyclohexyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (4-(Tert-butyl)-1-methylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting its catalytic function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Tert-butyl)phenyl)methanamine
- (4-(Tert-butyl)-2-chlorophenyl)methanamine
- (4-(Tert-butyl)-4-methoxyphenyl)methanamine
Uniqueness
(4-(Tert-butyl)-1-methylcyclohexyl)methanamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability under various conditions.
Propriétés
Formule moléculaire |
C12H25N |
|---|---|
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
(4-tert-butyl-1-methylcyclohexyl)methanamine |
InChI |
InChI=1S/C12H25N/c1-11(2,3)10-5-7-12(4,9-13)8-6-10/h10H,5-9,13H2,1-4H3 |
Clé InChI |
MMZOGLDZXDDAHS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)C(C)(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13536064.png)








![Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13536121.png)




